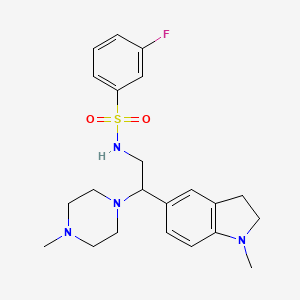

1-(2-((tert-Butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

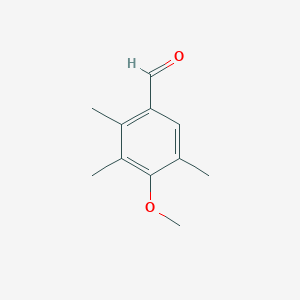

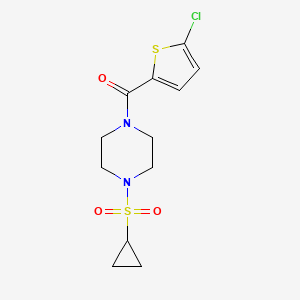

This compound, also known as 1-(TERT-BOC-AMINO)CYCLOPROPANECARBOXYLIC ACID , is a chemical compound used in organic synthesis. It contains a cyclopropane ring, an amino group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,1-cyclopropane dicarboxylic acid monoethyl ester with DPPA and triethylamine in acetic acid. The reaction is stirred at room temperature for 3 hours, then heated to 90°C for 3 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated under reduced pressure to remove the solvents t-BuOH and EA .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound has a cyclopropane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound has a melting point of 178°C and a predicted boiling point of 347.6±21.0°C. Its predicted density is 1.21±0.1 g/cm3. It is soluble in DMSO and methanol to a small extent. The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Analysis

The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, specifically (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, reveals the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. This analysis provides insights into the molecule's conformational energy and potential applications in understanding molecule interactions in the crystal state, influenced by hydrogen bonding and the arrangement of molecules in the crystal (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Synthesis and Resolution

Enantiomerically pure constrained cyclopropane analogues of phenylalanine have been synthesized through a highly efficient resolution process. This synthesis demonstrates the compound's utility in creating optically pure compounds on a multigram scale, showcasing its potential for large-scale applications in research and development of cyclopropane-containing molecules (Jiménez, López, Oliveros, & Cativiela, 2001).

Biological Activity and Enzyme Inhibition

The biological activity and enzyme inhibition properties of cyclopropane amino acids, including derivatives of 1-aminocyclopropanecarboxylic acid (ACC), have been explored. The unique properties of the cyclopropane group are responsible for selective inhibition of enzymes by many cyclopropane amino acids, indicating their importance in biosynthesis and potential as enzyme inhibitors in various biological studies (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Ethylene Precursor in Plants

Research has identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This discovery is crucial for understanding the role of these compounds in the biosynthesis of ethylene, a key plant hormone responsible for regulating various aspects of growth and development (Hoffman, Yang, & McKeon, 1982).

Methodological Developments

Methodological advancements in the synthesis of cyclopropane-containing compounds have been made, illustrating the versatility and efficiency of techniques for creating these molecules. This includes the development of procedures for the multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, demonstrating the compound's potential for various scientific applications, from material science to pharmaceutical research (Artamonov, Mykhailiuk, Voievoda, Volochnyuk, & Komarov, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-6-11(4-5-11)8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWZEQQBDJLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((tert-Butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2804871.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)

![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2804877.png)

![2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2804879.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide](/img/structure/B2804889.png)